(4-Aminopiperidin-4-yl)methanol dihydrochloride

Descripción general

Descripción

(4-Aminopiperidin-4-yl)methanol dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-4-yl)methanol dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Análisis De Reacciones Químicas

Oxidation

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a ketone or aldehyde. Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). For example:

-

Reaction :

-

Conditions : Acidic or neutral environments, with catalytic amounts of oxidizing agents.

Reduction

The amino group (-NH₂) can be reduced to form a primary amine (-NH₂ → -NH₂H) or, in some cases, undergo further transformations. Typical reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Substitution and Nucleophilic Reactions

The amino group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride):

-

Reaction :

-

Conditions : Alkaline media (e.g., triethylamine) to deprotonate the amino group.

Reagents and Reaction Conditions

The following table summarizes reagents and conditions for key reactions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic/neutral pH, room temperature |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous solvent (e.g., THF) |

| Substitution | Alkyl halides (R-X) | Triethylamine, reflux |

Hydrogenation of Piperidine Derivatives

In a patent study (CN107805218B), hydrogenation using palladium catalysts (Pd/C) under high pressure (0.8–1.0 MPa) and elevated temperatures (60–70°C) was employed to reduce benzylated piperidine derivatives. While this study focuses on a related compound, the methodology is applicable to the dihydrochloride salt, as similar catalytic conditions enable dehydrogenation of functional groups .

Pharmacokinetic and Pharmacodynamic Studies

An ACS study (10.1021/jm901788j) on piperidine analogs highlights the importance of functional group modifications. For example, replacing benzyl groups with amide moieties improved oral bioavailability. While not directly on the dihydrochloride, this underscores the significance of substituent effects on reactivity and biological activity .

Aplicaciones Científicas De Investigación

Structure

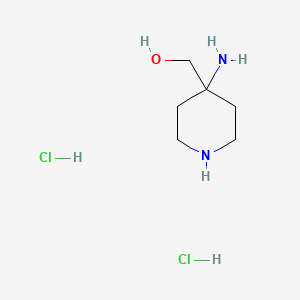

The structural formula can be represented as follows:

This structure includes a piperidine ring, which is significant for its biological activity.

Cancer Research

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that (4-Aminopiperidin-4-yl)methanol dihydrochloride serves as a potent inhibitor of specific protein tyrosine phosphatases, which are crucial in regulating cellular signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the growth of head and neck squamous cell carcinoma cells by targeting PTPs associated with tumor growth and metastasis .

Case Study: Head and Neck Squamous Cell Carcinoma

A study highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity at well-tolerated doses, suggesting its potential as a therapeutic agent in oncology .

Neurological Disorders

Potential Role in Treating Neurodegenerative Diseases

The compound has been investigated for its neuroprotective properties, particularly concerning its effects on neurotransmitter systems. Its ability to modulate synaptic transmission may offer insights into developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

Targeting Kinases

This compound has been identified as an ATP-competitive inhibitor of the protein kinase B (PKB) pathway, which is crucial in various cellular processes including metabolism, cell growth, and survival. This inhibition can lead to the modulation of biomarkers associated with cancer cell proliferation .

Table 1: Summary of Biological Activities

Absorption and Bioavailability

Studies have indicated that compounds similar to this compound often exhibit rapid clearance rates and low oral bioavailability. Modifications to the molecular structure may enhance these properties, making them more suitable for clinical applications .

Toxicity Profile

Toxicological assessments are critical for determining the safety of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to fully understand its long-term effects .

Mecanismo De Acción

The mechanism of action of (4-Aminopiperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

(4-Aminopiperidine): A closely related compound with similar chemical properties but lacking the methanol group.

(4-Piperidinemethanol): Similar structure but without the amino group.

(4-Aminopiperidin-4-yl)methanol: The base compound without the dihydrochloride salt.

Uniqueness

(4-Aminopiperidin-4-yl)methanol dihydrochloride is unique due to its dual functional groups (amino and methanol) and its dihydrochloride salt form, which enhances its solubility and stability in various solvents .

Actividad Biológica

(4-Aminopiperidin-4-yl)methanol dihydrochloride, a piperidine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. Understanding its biological activity is crucial for developing effective therapeutic agents.

- IUPAC Name : this compound

- Molecular Formula : C6H16Cl2N2O

- Molecular Weight : 201.11 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against several cancer cell lines. It operates by inducing apoptosis and inhibiting cell proliferation. Studies indicate that it may target pathways involved in cell cycle regulation and apoptosis, enhancing the efficacy of existing chemotherapeutics .

- Antimicrobial Activity :

Anticancer Studies

A study highlighted the efficacy of this compound in inhibiting growth in various cancer models, including:

- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), MCF7 (breast cancer).

- Results : The compound showed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 5.6 | Apoptosis induction |

| MCF7 | 7.2 | Cell cycle arrest |

Antimicrobial Studies

The compound's antimicrobial efficacy was evaluated against a panel of pathogens, revealing promising results:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.5 | Gram-positive |

| Escherichia coli | 3.0 | Gram-negative |

| Methicillin-resistant S. aureus | 0.8 | Multidrug-resistant |

These findings suggest that this compound could be a valuable candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the introduction of various substituents can enhance its potency and selectivity for specific targets.

Key SAR Insights:

- Substituent Variability : Variations in the amino group or hydroxymethyl moiety can significantly impact both anticancer and antimicrobial activities.

- Lipophilicity/Hydrophilicity Balance : Optimizing this ratio is essential for improving bioavailability and therapeutic efficacy .

Case Studies

- Case Study on Anticancer Activity : A recent publication reported the synthesis and evaluation of a series of piperidine derivatives, including this compound, which exhibited enhanced anticancer properties through targeted modifications .

- Case Study on Antimicrobial Efficacy : Another study focused on the antibacterial activity of this compound against resistant strains, demonstrating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

(4-aminopiperidin-4-yl)methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-6(5-9)1-3-8-4-2-6;;/h8-9H,1-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMUGTOPOLLQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.